[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride
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Description
“[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2445750-89-8 . It has a molecular weight of 175.58 . The IUPAC name for this compound is ( (1R,2S)-2- (trifluoromethyl)cyclopropyl)methanamine hydrochloride . The InChI code for this compound is 1S/C5H8F3N.ClH/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1-2,9H2;1H/t3-,4-;/m0./s1 .
Molecular Structure Analysis
The InChI key for “this compound” is XUMSKUUSLHIDHC-MMALYQPHSA-N . This key can be used to retrieve the molecular structure of the compound from databases like ChemSpider or PubChem.Physical and Chemical Properties Analysis
The compound is a powder . It is stored at a temperature of 4 degrees Celsius .Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known to be an organic synthetic intermediate , which suggests that it may interact with various targets depending on the specific reactions it is involved in.
Mode of Action
The compound contains a trifluoromethyl cyclopropyl and a methanamine group . These structural features confer good stability and reactivity, allowing it to participate in complex chemical reactions . The trifluoromethyl and cyclopropyl structures provide stability and reactivity, enabling it to bond with various compounds . Additionally, the presence of the methanamine group offers further possibilities for functionalization, leading to the synthesis of other compounds .
Action Environment
The action, efficacy, and stability of 1-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride can be influenced by various environmental factors. For instance, it is known to be stable and reactive, and it exists in the form of a hydrochloride salt . It is soluble in most organic solvents and in water , which suggests that it can act in a variety of environments.
Properties
IUPAC Name |
[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1-2,9H2;1H/t3-,4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMSKUUSLHIDHC-MMALYQPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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